2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride, can be achieved through an efficient one-pot method. This involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride has been studied using single crystal X-ray diffraction methods. The analysis revealed intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride include a molecular weight of 299.84 g/mol. Further specific details about its physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Inhibition of Platelet Aggregation
Research by Okuda et al. (2011) synthesized N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, which are structurally related to 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride, and evaluated their effects on platelet aggregation.
Application in Medicinal Chemistry and Materials ScienceHemming et al. (2013) explored the cycloreversion of oxadiazabicyclo[3.2.0]heptenes to yield 1,2,4-oxadiazoles, highlighting their importance in medicinal chemistry and materials sciences. Link to study
Synthesis and Characterisation in Chemistry
Research by Mahmoud et al. (2012) involved the synthesis and spectral characterization of various derivatives, including 1,2,4-oxadiazoles, demonstrating their relevance in chemical synthesis and characterization.
Antimicrobial Evaluation
A study by Sindhu et al. (2013) synthesized novel 1,3,4-oxadiazoles and evaluated their in vitro antibacterial and antifungal activities, showing potential applications in antimicrobial research.
Application in Energetic MaterialsStepanov et al. (2012) discussed the reactivity of bis(4′-nitrofurazan-3′yl)furoxan derivatives, leading to the formation of 1,2,5-oxadiazole derivatives, a related compound class, for use in energetic materials. Link to study
Synthesis in Organic Chemistry
The work of Rozhkov et al. (2004) on the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles and their rearrangement contributes to organic synthesis methodologies.
Applications in PharmacologyJohnson et al. (1996) investigated the rearrangement reactions of aziridinylbenzaldoximes, leading to the formation of 1,2,4-oxadiazoles, indicating potential pharmacological applications. Link to study
Synthesis and Reactivity in Organic Chemistry
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal applications, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . Therefore, the future directions for 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13;/h12-13,16H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAACZHQYZYYOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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